1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea
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Overview
Description
1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea involves several stepsThe final step involves the formation of the thiourea moiety through a reaction with prop-2-enyl isothiocyanate . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation
Properties
IUPAC Name |
1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-3-4-15-13(20)18-17-11-9-6-8(14)5-7(2)10(9)16-12(11)19/h3,5-6,16,19H,1,4H2,2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOBSBXZIFMFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=S)NCC=C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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